Dimethyl [(E)-phenyldiazenyl]phosphonate
Description
Properties
CAS No. |
3348-54-7 |
|---|---|
Molecular Formula |
C8H11N2O3P |
Molecular Weight |
214.16 g/mol |
IUPAC Name |
dimethoxyphosphoryl(phenyl)diazene |
InChI |
InChI=1S/C8H11N2O3P/c1-12-14(11,13-2)10-9-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
PDMHGZQQWRIBIZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(N=NC1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(E)-phenyldiazenyl]phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method includes the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination, which provides a variety of aryl phosphonates . Additionally, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can deliver products of a P-C bond formation in high yields within a short reaction time .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient synthetic routes. For example, the use of palladium-catalyzed cross-coupling reactions between aryl halides and H-phosphonate diesters has been reported to achieve high yields and can be adapted for large-scale preparations .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(E)-phenyldiazenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. For example, the reaction with diaryliodonium salts in the presence of a base under visible-light illumination is a common method for forming aryl phosphonates . Additionally, the use of palladium catalysts in cross-coupling reactions is prevalent .
Major Products Formed
The major products formed from these reactions include various aryl phosphonates, phosphonic acids, and reduced derivatives of the phenyldiazenyl group.
Scientific Research Applications
Dimethyl [(E)-phenyldiazenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Phosphonate derivatives are explored for their potential as antiviral and antibacterial agents.
Industry: The compound is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl [(E)-phenyldiazenyl]phosphonate exerts its effects involves the formation of stable carbon-phosphorus bonds. The compound can act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the phosphonate group.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of dimethyl [(E)-phenyldiazenyl]phosphonate include:
| Compound Name | Key Functional Groups | Structural Differences |
|---|---|---|
| This compound | (E)-diazenyl, phenyl, dimethyl phosphonate | Reference compound |
| Dimethyl (1-diazo-2-oxo-2-phenylethyl)phosphonate | Diazo, ketone, phenyl | Replaces diazenyl with diazo and ketone |
| Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate | Hydroxy, nitro, phenyl | Hydroxy and nitro substituents |
| Dimethyl methyl phosphonate (DMMP) | Methyl groups | Lacks aromatic and diazenyl groups |
Key Insights :
- The diazenyl group in the target compound distinguishes it from diazo analogs (e.g., dimethyl (1-diazo-2-oxo-2-phenylethyl)phosphonate), which are more reactive but prone to explosive decomposition .
- Substituents like nitro or hydroxy groups (e.g., in ) alter solubility and electronic properties, affecting applications in catalysis or material science .
Comparison :
- The target compound likely requires specialized conditions due to the diazenyl group, contrasting with simpler phosphonates synthesized via Wittig-Horner or hydrolysis .
- Commercial availability of analogs like dimethyl (1-diazo-2-oxopropyl)phosphonate suggests industrial scalability, whereas niche derivatives may require custom synthesis .
Physical and Chemical Properties
Notes:
- The diazenyl group may reduce thermal stability compared to DMMP, requiring careful handling .
- Solubility differences highlight the target compound’s suitability for organic vs. aqueous systems .
Reactivity:
- Target Compound: Potential for [2+2] cycloadditions or as a ligand in metal complexes due to the diazenyl group.
- Dimethyl (1-diazo-2-oxo-2-phenylethyl)phosphonate : Used in Ohira-Bestmann reactions for alkyne synthesis but poses explosion risks under heat/shock .
- DMMP: Non-reactive as a flame retardant but hydrolyzes slowly in acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
